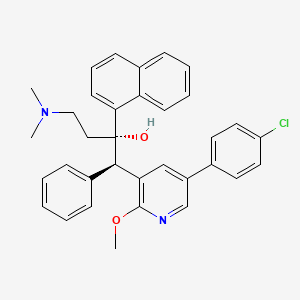
Sudapyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sudapyridine involves the bromine-metal exchange reaction of 3,5-dibromo-2-methoxypyridine with n-butyllithium in diethyl ether, followed by reaction with benzaldehyde. The resultant benzyl alcohol is then reduced using boron trifluoride etherate and triethylsilane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process likely involves large-scale optimization of the laboratory methods mentioned above, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
Sudapyridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Sudapyridine has several scientific research applications, including:
Chemistry: Used as a model compound for studying mycobacterium ATP synthase inhibitors.
Biology: Investigated for its effects on mycobacterial cells and potential use in treating tuberculosis.
Medicine: Developed as a potential treatment for drug-resistant tuberculosis, with ongoing clinical trials to evaluate its efficacy and safety
Mecanismo De Acción
Sudapyridine exerts its effects by inhibiting mycobacterium ATP synthase, an enzyme essential for the energy production in mycobacterial cells . By targeting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to their death. This mechanism is similar to that of bedaquiline, but this compound has been optimized to reduce cardiotoxicity and improve pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Bedaquiline: The parent compound from which sudapyridine was optimized.
Delamanid: Another antituberculosis drug with a different mechanism of action, targeting mycolic acid synthesis.
Pretomanid: Similar to delamanid, it targets mycolic acid synthesis and is used in combination therapies for tuberculosis.
Uniqueness of this compound
This compound is unique due to its optimized structure, which retains the efficacy of bedaquiline while reducing its cardiotoxicity and improving pharmacokinetic properties . This makes it a promising candidate for treating drug-resistant tuberculosis with potentially fewer side effects.
Propiedades
Número CAS |
1859978-72-5 |
|---|---|
Fórmula molecular |
C34H33ClN2O2 |
Peso molecular |
537.1 g/mol |
Nombre IUPAC |
(1R,2S)-1-[5-(4-chlorophenyl)-2-methoxypyridin-3-yl]-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C34H33ClN2O2/c1-37(2)21-20-34(38,31-15-9-13-25-10-7-8-14-29(25)31)32(26-11-5-4-6-12-26)30-22-27(23-36-33(30)39-3)24-16-18-28(35)19-17-24/h4-19,22-23,32,38H,20-21H2,1-3H3/t32-,34-/m1/s1 |
Clave InChI |
MMUCHWPQRGEHDV-ZFEZZJPFSA-N |
SMILES isomérico |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O |
SMILES canónico |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
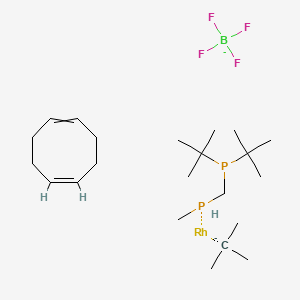

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
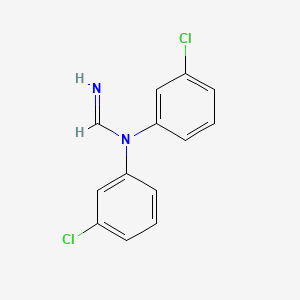
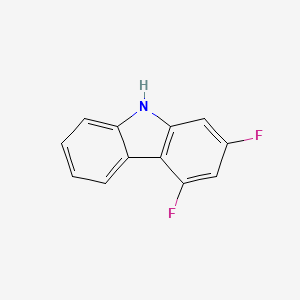
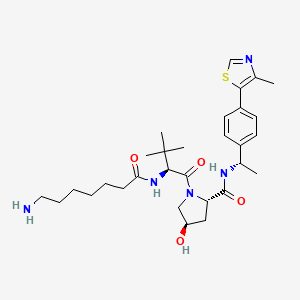

![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)


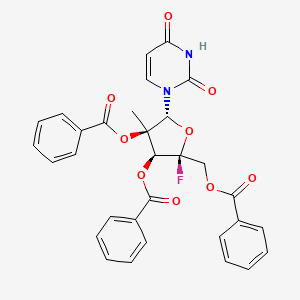
![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
